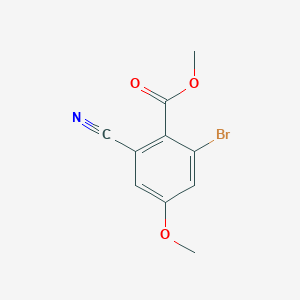
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Descripción general
Descripción
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as MBT, is a benzothiazole derivative that has been found to have potential applications in scientific research. MBT has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
Catalyst in Selective Hydroxylation of Alkanes
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, as a part of a series of non-heme diiron(III) complexes, has been studied for its role in the selective hydroxylation of alkanes. These complexes, including the one with the mentioned compound, have shown efficiency in catalyzing the hydroxylation of cyclohexane and adamantane, demonstrating significant selectivity and turnover numbers (Sankaralingam & Palaniandavar, 2014).
Synthesis of Methyl 6-Deoxy-6-Guanidino-alpha-D-glucopyranosides
This compound has been involved in the synthesis of novel methyl 6-deoxy-6-guanidino-alpha-D-glucopyranosides. These synthesized compounds have shown anti-influenza activity, suggesting potential applications in antiviral therapies (Liu & Cao, 2008).
Structural Analysis in Crystallography
The crystal structure of compounds related to 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been determined, providing insights into their molecular configurations. This structural analysis aids in understanding the molecular interactions and potential applications in various fields of chemistry and biochemistry (Yıldırım et al., 2006).
Anticancer Activity
Compounds derived from 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine have been studied for their in-vitro anticancer activity. These studies have revealed significant activity against various human cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment (Waghmare et al., 2013).
Sensor Development for Inorganic Cations
A novel fluorescent dye related to 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been developed as a sensor for the detection of inorganic cations. This sensor has potential applications in biochemistry and environmental monitoring (Mac et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of 6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine are receptor tyrosine kinases (RTKs) . RTKs play a crucial role in signal transduction processes in cancer cells .
Mode of Action
This compound interacts with its targets, the RTKs, and inhibits their activity . The inhibition of RTKs leads to a disruption in the signal transduction processes within the cell .
Biochemical Pathways
The inhibition of RTKs affects various biochemical pathways. It disrupts the normal signaling pathways in cancer cells, leading to a decrease in cell proliferation and an increase in cell death .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and an increase in cell death . In terms of cellular effects, the compound has shown more cytotoxic activity than the reference drug, imatinib .
Propiedades
IUPAC Name |
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-4-5-12-13(7-10)18-14(17-12)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUXSXBMMYQCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)









